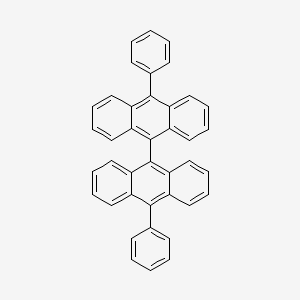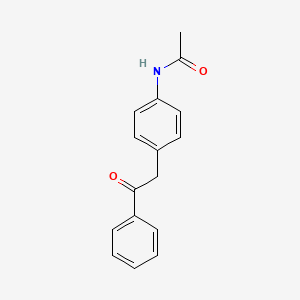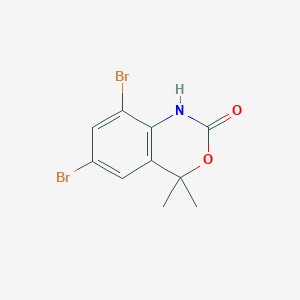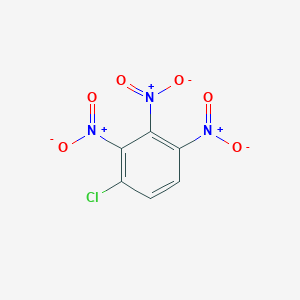
Benzene, chlorotrinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, chlorotrinitro- is an organic compound with the molecular formula C6H2Cl(NO2)3. It is a derivative of benzene where three nitro groups (NO2) and one chlorine atom (Cl) are substituted onto the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, chlorotrinitro- can be synthesized through the nitration of chlorobenzene. The process involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at a controlled temperature. This reaction introduces nitro groups onto the benzene ring.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 60°C. The mixture is stirred continuously to ensure uniform distribution of the nitro groups.
Industrial Production Methods: In an industrial setting, the production of benzene, chlorotrinitro- involves large-scale nitration processes. The reaction vessels are equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: Benzene, chlorotrinitro- can undergo oxidation reactions where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction converts the nitro groups to amino groups (NH2).
Substitution: Benzene, chlorotrinitro- can participate in substitution reactions where the chlorine atom or nitro groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (OH-, NH2-).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Applications De Recherche Scientifique
Benzene, chlorotrinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure allows for the study of electrophilic aromatic substitution reactions.
Biology: The compound is used in biochemical studies to understand the effects of nitro and chloro substituents on biological molecules.
Medicine: Research on benzene, chlorotrinitro- derivatives has led to the development of potential pharmaceutical agents with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and explosives due to its reactive nature.
Mécanisme D'action
The mechanism of action of benzene, chlorotrinitro- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during the reaction. The pathways involved include the formation of sigma complexes and subsequent proton loss to yield the substituted product.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-2-nitro- (C6H4ClNO2): This compound has one nitro group and one chlorine atom on the benzene ring. It is less reactive compared to benzene, chlorotrinitro- due to fewer electron-withdrawing groups.
Benzene, 1-chloro-4-nitro- (C6H4ClNO2): Similar to the 1-chloro-2-nitro derivative but with the nitro group in the para position. It exhibits different reactivity due to the position of the substituents.
Trinitrotoluene (TNT, C7H5N3O6): A well-known explosive with three nitro groups on a toluene ring. It is more explosive and less stable compared to benzene, chlorotrinitro-.
Uniqueness: Benzene, chlorotrinitro- is unique due to the presence of three nitro groups and one chlorine atom, which significantly enhance its reactivity and make it a valuable compound for various chemical reactions and industrial applications.
Propriétés
Numéro CAS |
28260-61-9 |
|---|---|
Formule moléculaire |
C6H2ClN3O6 |
Poids moléculaire |
247.55 g/mol |
Nom IUPAC |
1-chloro-2,3,4-trinitrobenzene |
InChI |
InChI=1S/C6H2ClN3O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H |
Clé InChI |
SRYLRVUJDQTFDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


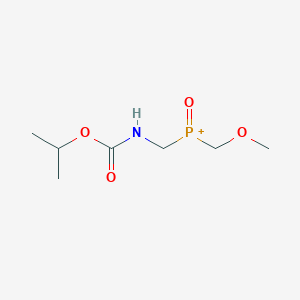
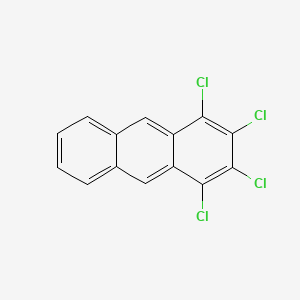
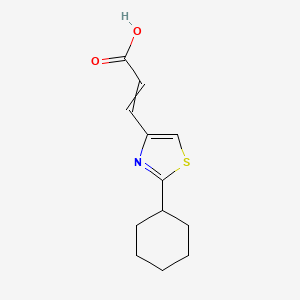
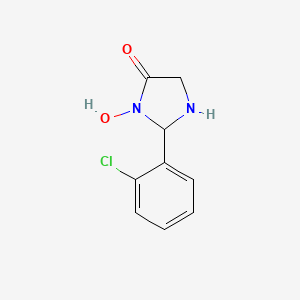

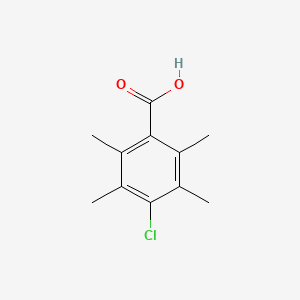
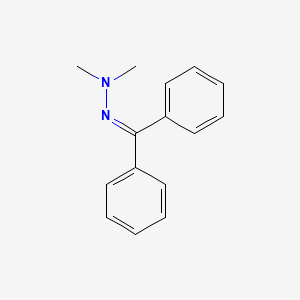
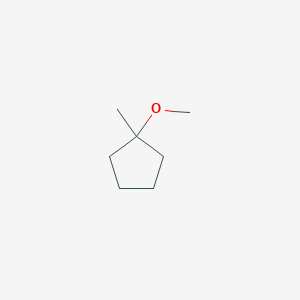

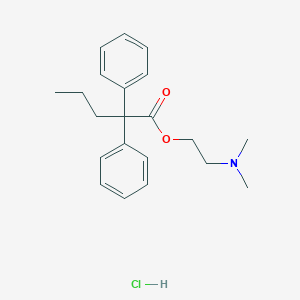
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
